Consist

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Key on ui mechanism of action |

... The present study was performed in order to identify the skin toxicity mechanism of trifloxystrobin using HaCaT (keratinocyte of human skin) cells. Following 24 or 48 hr treatment, cell viability, and subsequent Annexin V-FITC/propidium iodide assay, TUNEL assay and Western blotting were performed to investigate the cell death mechanism of trifloxystrobin. Exposure to trifloxystrobin resulted in diminished viability of HaCaT cells in both a time- and concentration-dependent manner. The cell death was derived through apoptotic pathways in the HaCaT cells. Furthermore, we explored the effect of trifloxystrobin on TRAIL-mediated extrinsic apoptosis using siRNA transfection. Knockdown of death receptor 5 suppressed trifloxystrobin-provoked apoptosis. These results indicate that trifloxystrobin induces TRAIL-mediated apoptosis and has an inhibitory effect in keratinocytes that can interfere with the barrier function and integrity of the skin ... Strobilurin fungicidal activity inhibits mitochondrial respiration by disrupting the cytochrome complex, thus blocking electron transfer. /Strobilurin fungicides/ |

|---|---|

CAS No. |

141493-03-0 |

Molecular Formula |

C20H19F3N2O4 |

Molecular Weight |

408.4 g/mol |

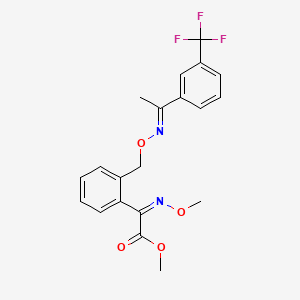

IUPAC Name |

methyl (2Z)-2-methoxyimino-2-[2-[[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate |

InChI |

InChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11H,12H2,1-3H3/b24-13+,25-18- |

InChI Key |

ONCZDRURRATYFI-QTCHDTBASA-N |

Isomeric SMILES |

C/C(=N\OCC1=CC=CC=C1/C(=N/OC)/C(=O)OC)/C2=CC(=CC=C2)C(F)(F)F |

Canonical SMILES |

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F |

boiling_point |

approximately 312 °C |

Color/Form |

White powder |

density |

1.36 g/mL at 21 °C |

flash_point |

>70.00 °C (>158.00 °F) |

melting_point |

72.9 °C |

physical_description |

White odorless solid; [Merck Index] |

solubility |

In water, 0.610 mg/L at 25 °C In acetone, dichloromethane and ethyl acetate >500, hexane 11, methanol 76, octanol 18, toluene 500 (all in g/L, 25 °C) |

vapor_pressure |

0.00000003 [mmHg] 2.55X10-8 mm Hg at 25 °C |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: A Paradigm Shift in B-Cell Malignancy Treatment

An In-Depth Technical Guide to the Mechanism of Action of Ibrutinib

Ibrutinib, marketed under the brand name Imbruvica®, is a first-in-class, orally administered small molecule that has revolutionized the treatment landscape for a spectrum of B-cell malignancies.[1][2] Approved by the U.S. Food and Drug Administration (FDA) for conditions including chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia, Ibrutinib represents a pivotal shift from traditional chemotherapy to targeted therapy.[2][3][4][5][6] Its efficacy stems from its highly specific and potent inhibition of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[7][8][9] This guide provides a detailed exploration of the molecular and cellular mechanisms underpinning Ibrutinib's therapeutic effects, designed for researchers and drug development professionals.

Core Mechanism: Irreversible Covalent Inhibition of Bruton's Tyrosine Kinase (BTK)

The central mechanism of Ibrutinib's action is its potent and irreversible inhibition of Bruton's tyrosine kinase (BTK).[1][10] BTK is a non-receptor tyrosine kinase from the Tec kinase family, which plays an indispensable role in B-cell development, differentiation, and survival.[9] In many B-cell cancers, the BCR signaling pathway is constitutively active, driving malignant cell proliferation and survival.[11]

Molecular Interaction:

Ibrutinib is designed as a covalent inhibitor. Its acrylamide group forms a specific and stable covalent bond with the cysteine residue at position 481 (Cys-481) within the ATP-binding domain of the BTK active site.[1][8][12][13] This irreversible binding permanently inactivates the enzyme.[14] For the cell to regain BTK activity, it must synthesize new BTK protein.[14] This covalent mechanism confers high potency, with Ibrutinib exhibiting an IC50 (half-maximal inhibitory concentration) of 0.5 nM against BTK in biochemical assays.[9][10]

Disruption of the B-Cell Receptor (BCR) Signaling Cascade

The therapeutic efficacy of Ibrutinib is a direct consequence of its ability to shut down the BTK-dependent BCR signaling pathway.[1][7]

The BCR Pathway:

Upon antigen binding, the BCR initiates a signaling cascade that is crucial for B-cell activation. This process involves the activation of several protein tyrosine kinases, which in turn activate BTK.[12] Activated BTK then phosphorylates and activates downstream targets, most notably Phospholipase C gamma 2 (PLCγ2).[15] This leads to a cascade of events including calcium mobilization and the activation of critical transcription factors such as NF-κB, which promote cell proliferation, survival, and differentiation.[1][8]

Ibrutinib's Point of Intervention:

By irreversibly binding to BTK, Ibrutinib effectively blocks its kinase activity, thereby halting the entire downstream signaling cascade.[8][12] This abrogation of survival signals from the BCR pathway has profound consequences for malignant B-cells.[10]

Sources

- 1. Ibrutinib - Wikipedia [en.wikipedia.org]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. drugs.com [drugs.com]

- 4. Ibrutinib | FDA Approved Drug That Treats Blood Cancer | LLS [bloodcancerunited.org]

- 5. news.abbvie.com [news.abbvie.com]

- 6. Imbruvica (Ibrutinib) Now FDA Approved as First-Line Treatment for Chronic Lymphocytic Leukemia and Small Lymphocytic Lymphoma - The Oncology Pharmacist [theoncologypharmacist.com]

- 7. targetedonc.com [targetedonc.com]

- 8. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]

- 13. targetedonc.com [targetedonc.com]

- 14. hematologyandoncology.net [hematologyandoncology.net]

- 15. "Resistance Mechanisms for the Bruton's Tyrosine Kinase Inhibitor Ibrut" by J. A. Woyach, R. R. Furman et al. [academicworks.medicine.hofstra.edu]

The Genesis of a "Magic Bullet": An In-depth Technical Guide to the Discovery and Synthesis of Imatinib

Foreword: A Paradigm Shift in Cancer Therapy

Imatinib, marketed under the trade names Gleevec® and Glivec®, represents a watershed moment in the history of oncology.[1] It stands as the pioneering example of rationally designed, targeted cancer therapy, fundamentally altering the prognosis for patients with Chronic Myeloid Leukemia (CML) and other malignancies.[1][2][3] Prior to Imatinib, treatment options for CML were limited and often ineffective in the long term.[2] The development of this small molecule inhibitor was not a serendipitous discovery but the culmination of decades of research that first identified the molecular driver of CML and then meticulously engineered a drug to neutralize it.[1][2] This guide provides a detailed technical exploration of the journey of Imatinib, from the identification of its therapeutic target to the intricacies of its chemical synthesis, offering researchers, scientists, and drug development professionals a comprehensive understanding of this landmark achievement in medicinal chemistry.

Part 1: The Discovery of Imatinib - From Genetic Anomaly to Targeted Therapy

The story of Imatinib is inextricably linked to the understanding of the genetic basis of CML.

The Target: The Philadelphia Chromosome and the Bcr-Abl Oncoprotein

In 1960, Peter Nowell and David Hungerford identified an unusually small chromosome in CML patients, which was later named the "Philadelphia chromosome".[1][2] It wasn't until 1973 that Janet Rowley discovered this was the result of a translocation between chromosomes 9 and 22.[1] In the early 1980s, the specific genes involved were identified as the Abelson murine leukemia viral oncogene homolog 1 (ABL1) on chromosome 9 and the breakpoint cluster region (BCR) gene on chromosome 22.[1] This translocation results in the creation of a fusion gene, BCR-ABL, which encodes a constitutively active Bcr-Abl tyrosine kinase.[1][4] This aberrant enzyme is the primary driver of the uncontrolled proliferation of white blood cells that characterizes CML.[1][4][5][6] The Bcr-Abl oncoprotein became the prime target for a novel therapeutic strategy: selective inhibition.

Mechanism of Action: Halting the Proliferation Signal

The Bcr-Abl protein is a tyrosine kinase, an enzyme that transfers a phosphate group from ATP to a tyrosine residue on a substrate protein.[5][7] This phosphorylation event acts as a molecular switch, activating a cascade of downstream signaling pathways that control cell proliferation and survival.[5][8][9] In CML, the Bcr-Abl kinase is perpetually "on," leading to uncontrolled cell division.[4] Imatinib was designed to act as a competitive inhibitor at the ATP-binding site of the Bcr-Abl kinase domain.[5][6][7][9] By occupying this site, Imatinib prevents ATP from binding, thereby blocking the phosphorylation of downstream substrates and halting the proliferative signals.[4][5][6][9] This targeted inhibition leads to the induction of apoptosis (programmed cell death) in the cancerous cells.[5]

Figure 1: Imatinib's Mechanism of Action on the Bcr-Abl Pathway.

Lead Identification and Optimization: A Rational Drug Design Approach

The development of Imatinib at Ciba-Geigy (now Novartis) was a prime example of rational drug design.[10] Scientists led by Nicholas Lydon, Jürg Zimmermann, and Elisabeth Buchdunger initiated a high-throughput screening campaign to identify inhibitors of protein kinases.[1] This screening identified a 2-phenylaminopyrimidine compound as a promising lead.[1][10] The subsequent lead optimization process involved a series of strategic chemical modifications to enhance the compound's potency, selectivity, and pharmacokinetic properties.

Key structural modifications included:

-

Introduction of a 3'-pyridyl group: This addition to the pyrimidine ring significantly improved the compound's activity in cellular assays.[11]

-

Addition of a benzamide group: This modification to the phenyl ring enhanced the compound's activity against tyrosine kinases.[10][11]

-

Incorporation of a "flag-methyl" group: The addition of a methyl group ortho to the diaminophenyl ring was crucial for reducing activity against protein kinase C (PKC), thereby increasing selectivity for the target ABL kinase.[11]

-

Attachment of an N-methylpiperazine group: This highly polar side chain was a critical addition to improve the compound's water solubility and oral bioavailability, overcoming a common hurdle in drug development.[11]

This iterative process of design, synthesis, and testing ultimately led to the identification of STI571, which would later be named Imatinib.[11]

| Compound/Analog | Modification | Effect on Activity/Properties |

| Lead Compound | 2-phenylaminopyrimidine scaffold | Initial hit from high-throughput screening[1][10] |

| Analog 1 | Addition of a 3'-pyridyl group | Enhanced cellular activity[11] |

| Analog 2 | Addition of a benzamide group | Increased potency against tyrosine kinases[10][11] |

| Analog 3 | Addition of a "flag-methyl" group | Increased selectivity for ABL over PKC[11] |

| Imatinib (STI571) | Addition of an N-methylpiperazine group | Improved water solubility and oral bioavailability [11] |

Preclinical to Clinical Success

The optimized compound, Imatinib, demonstrated remarkable efficacy in preclinical studies. It potently inhibited the proliferation of cell lines expressing Bcr-Abl and selectively induced apoptosis in these cells with minimal effect on normal cells.[11] These promising results paved the way for clinical trials, which began in 1998 under the leadership of Dr. Brian Druker.[2][3] The outcomes of these trials were unprecedented. A vast majority of CML patients treated with Imatinib experienced a complete hematologic response.[12] The success was so dramatic that the U.S. Food and Drug Administration (FDA) approved Imatinib in a record time of less than three months in May 2001.[3][10][12]

Part 2: The Chemical Synthesis of Imatinib - A Step-by-Step Technical Guide

The commercial synthesis of Imatinib is a multi-step process that has been refined to ensure high yield and purity. Below is a representative synthetic route, broken down into key stages.

Figure 2: General Workflow for the Synthesis of Imatinib.

Synthesis of the Core Intermediate: N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine

The synthesis often begins with the construction of the central pyrimidine ring and its attachment to one of the key aromatic side chains.

Step 1: Pyrimidine Ring Formation

-

Reaction: The synthesis can start from 2-methyl-5-nitroaniline. This is first reacted with cyanamide to form a guanidine derivative.[13] This intermediate is then cyclized with 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one in the presence of a base like potassium hydroxide to form the pyrimidine ring.[13]

-

Protocol:

-

To a solution of 2-methyl-5-nitroaniline in a suitable solvent (e.g., ethanol), add an aqueous solution of cyanamide and concentrated hydrochloric acid.[13]

-

Heat the mixture under reflux for several hours.

-

After cooling, the resulting guanidine nitrate derivative is isolated.

-

The guanidine derivative is then dissolved in ethanol with 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one and potassium hydroxide.[13]

-

The mixture is refluxed for an extended period (e.g., 18 hours).[13]

-

Upon completion, the product, N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine, is isolated by filtration and washing.

-

Step 2: Reduction of the Nitro Group

-

Reaction: The nitro group on the phenyl ring is reduced to an amine. This is a crucial step to enable the subsequent amide bond formation. Common reduction methods include catalytic hydrogenation (e.g., using palladium on carbon) or chemical reduction.

-

Protocol (Catalytic Hydrogenation):

-

Suspend N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine in a suitable solvent like ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Pressurize the reaction vessel with hydrogen gas and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).

-

Filter the reaction mixture through celite to remove the catalyst.

-

Evaporate the solvent to yield the desired product, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.

-

Final Assembly: Coupling and Formation of Imatinib

The final steps involve the coupling of the core intermediate with the second side chain.

Step 3: Amide Bond Formation

-

Reaction: The synthesized amine is acylated with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride. This reaction forms the central amide linkage of the Imatinib molecule.

-

Protocol:

-

Dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine in an aprotic solvent such as pyridine or tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Slowly add a solution of 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride to the cooled amine solution.

-

Allow the reaction to stir at a controlled temperature (e.g., 15-20°C) for a specified time.[14]

-

Upon completion, the Imatinib base can be isolated by precipitation and filtration.

-

Step 4: Salt Formation (Optional but common)

-

Reaction: The Imatinib free base is often converted to its mesylate salt to improve its stability and formulation properties.[10]

-

Protocol:

-

Suspend the Imatinib base in a solvent like ethanol.

-

Add a stoichiometric amount of methanesulfonic acid.

-

Heat the mixture to reflux to ensure complete salt formation.[14]

-

Cool the solution to allow the Imatinib mesylate to crystallize.

-

Collect the crystalline product by filtration and dry under vacuum.

-

Characterization and Quality Control

The final product is rigorously tested to confirm its identity and purity.

| Analytical Technique | Expected Results for Imatinib Mesylate |

| ¹H-NMR | Characteristic peaks corresponding to the aromatic protons of the pyridine, pyrimidine, and phenyl rings, as well as the methyl and piperazine protons.[15] |

| ¹³C-NMR | Resonances for the carbon atoms of the aromatic rings, the amide carbonyl group, and the aliphatic carbons of the piperazine ring.[15] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the Imatinib free base (m/z = 493.6 g/mol ).[15] |

| Melting Point | 214-224 °C[15] |

| Appearance | White to off-white crystalline powder[15] |

| Purity (HPLC) | >99%[15] |

Conclusion: A Legacy of Innovation

The discovery and synthesis of Imatinib marked a turning point in cancer treatment and drug development. It validated the principle of targeted therapy and demonstrated that a deep understanding of the molecular basis of a disease could lead to the rational design of highly effective and specific treatments. The journey of Imatinib, from the identification of the Bcr-Abl oncoprotein to the development of a robust and scalable chemical synthesis, serves as a powerful case study in modern medicinal chemistry and a blueprint for the development of future precision medicines. Its legacy continues to inspire researchers to unravel the complexities of diseases at a molecular level and to translate those insights into life-saving therapies.

References

-

Imatinib - Wikipedia. (n.d.). Retrieved January 4, 2024, from [Link]

-

Imatinib in Chronic Myeloid Leukemia: an Overview - PMC - NIH. (n.d.). Retrieved January 4, 2024, from [Link]

-

What is the mechanism of action of Imatinib (Gleevec)? - Dr.Oracle. (2025, April 9). Retrieved January 4, 2024, from [Link]

-

Mechanism of action of Imatinib; Imatinib binds to the ATP binding site of BCR/ABL and prevents protein tyrosine phosphorylation, thus inhibiting the protein's enzyme activity. Created with [Link] - ResearchGate. (n.d.). Retrieved January 4, 2024, from [Link]

-

Signaling pathways activated by BCR-ABL. (a) BCR-ABL activates... - ResearchGate. (n.d.). Retrieved January 4, 2024, from [Link]

-

Mechanism of action of Imatinib on BCR-ABL. ATP binding is essential... - ResearchGate. (n.d.). Retrieved January 4, 2024, from [Link]

-

What are Bcr-Abl inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved January 4, 2024, from [Link]

-

Molecular Pathways: BCR-ABL | Clinical Cancer Research - AACR Journals. (n.d.). Retrieved January 4, 2024, from [Link]

- CN101735196B - Method for synthesizing Imatinib - Google Patents. (n.d.).

-

The development of imatinib as a therapeutic agent for chronic myeloid leukemia. (n.d.). Retrieved January 4, 2024, from [Link]

-

The Evolution of a Lifesaving Drug: A Scientist Reflects. (2015, March 12). Retrieved January 4, 2024, from [Link]

-

How Gleevec Transformed Leukemia Treatment - NCI - National Cancer Institute. (2018, April 11). Retrieved January 4, 2024, from [Link]

- US8609842B2 - Method for synthesizing Imatinib - Google Patents. (n.d.).

-

Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC - PubMed Central. (n.d.). Retrieved January 4, 2024, from [Link]

- US8912325B2 - Process for preparation of imatinib and its mesylate salt - Google Patents. (n.d.).

-

Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC - NIH. (n.d.). Retrieved January 4, 2024, from [Link]

-

Synthesis method of imatinib and imatinib mesylate - Eureka | Patsnap. (n.d.). Retrieved January 4, 2024, from [Link]

-

Making Oncology History: Imatinib Pioneer Created His Own Opportunities | OncLive. (2013, January 17). Retrieved January 4, 2024, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. How Gleevec Transformed Leukemia Treatment - NCI [cancer.gov]

- 3. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]

- 5. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Imatinib - Wikipedia [en.wikipedia.org]

- 11. ashpublications.org [ashpublications.org]

- 12. onclive.com [onclive.com]

- 13. Synthesis method of imatinib and imatinib mesylate - Eureka | Patsnap [eureka.patsnap.com]

- 14. US8912325B2 - Process for preparation of imatinib and its mesylate salt - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Interaction of Ibrutinib with Bruton's Tyrosine Kinase (BTK)

This guide provides a comprehensive technical overview of the molecular interaction between the first-in-class inhibitor, Ibrutinib, and its target, Bruton's tyrosine kinase (BTK). Designed for researchers, scientists, and drug development professionals, this document delves into the mechanism of action, experimental validation, and the broader cellular and clinical context of this pivotal interaction in targeted cancer therapy.

Section 1: The Molecular Basis of Ibrutinib's Potency and Specificity

Ibrutinib is a potent and selective small-molecule inhibitor of Bruton's tyrosine kinase, a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[1][2] Dysregulation of the BCR pathway is a hallmark of numerous B-cell malignancies, making BTK a prime therapeutic target.[3][4]

Mechanism of Action: Covalent and Irreversible Inhibition

Ibrutinib's efficacy stems from its unique mechanism of action as a covalent and irreversible inhibitor.[5] The acrylamide group within the Ibrutinib molecule forms a stable covalent bond with the sulfhydryl group of the cysteine residue at position 481 (Cys-481) within the ATP-binding site of BTK.[1][5] This irreversible binding leads to the sustained inactivation of BTK's enzymatic activity, thereby blocking its ability to phosphorylate downstream substrates.[3][5] This covalent interaction provides a durable pharmacodynamic effect that persists even after the circulating drug concentration has diminished.[1]

The kinetics of this covalent modification are crucial to understanding Ibrutinib's potency. The process can be described by two key parameters: the initial reversible binding affinity (Ki) and the maximal rate of covalent inactivation (kinact). The ratio of these two values, kinact/KI, represents the efficiency of covalent bond formation and is a critical parameter for evaluating covalent inhibitors.[6]

Quantitative Analysis of Ibrutinib-BTK Interaction

The potency of Ibrutinib's interaction with BTK has been extensively characterized through various biochemical and cellular assays. The following tables summarize key quantitative data, providing a comparative perspective with other BTK inhibitors.

Table 1: Biochemical Potency and Covalent Binding Efficiency of BTK Inhibitors

| Inhibitor | IC50 (nM) | Ki (nM) | kinact/KI (μM⁻¹s⁻¹) | Primary Source(s) |

| Ibrutinib | 0.5 | 0.59 - 0.95 | 1.17 | [1],[6],[7] |

| Acalabrutinib | 5.1 | 8.70 - 15.07 | 0.04 | [6] |

| Zanubrutinib | 0.5 | 132 | 2.79 x 10⁵ M⁻¹s⁻¹ | [6] |

Note: kinact/KI values may be reported in different units across literature; direct comparison should be made with caution.

Table 2: Off-Target Kinase Inhibition Profile of Ibrutinib

| Off-Target Kinase | IC50 (nM) | Potential Clinical Implication | Primary Source(s) |

| TEC | 3.2 - 78 | Bleeding | [8] |

| EGFR | 180 (Kd) | Rash, Diarrhea | [9] |

| ITK | - | Immunomodulation | [1] |

| BLK | - | - | [1] |

| JAK3 | - | - | [1] |

| CSK | - | Atrial Fibrillation | [10] |

Section 2: Experimental Validation of the Ibrutinib-BTK Interaction

A multi-faceted experimental approach is essential to fully characterize the interaction between Ibrutinib and BTK. This section outlines the key methodologies, from biochemical assays that quantify inhibitory potency to cell-based assays that confirm target engagement and downstream effects in a physiological context.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for validating the interaction of an inhibitor like Ibrutinib with its target kinase, BTK.

Caption: A generalized workflow for characterizing Ibrutinib-BTK interaction.

Detailed Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust method for determining the IC50 of an inhibitor against a purified kinase.

-

Principle: This assay measures the phosphorylation of a substrate peptide by BTK. A europium-labeled anti-phospho-tyrosine antibody serves as the FRET donor, and a GFP-labeled substrate acts as the acceptor. Inhibition of BTK by Ibrutinib reduces substrate phosphorylation, leading to a decrease in the FRET signal.

-

Materials:

-

Recombinant human BTK enzyme

-

LanthaScreen™ Eu-anti-phospho-tyrosine antibody

-

GFP-labeled substrate peptide

-

ATP

-

Ibrutinib (or other test compounds)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplates

-

TR-FRET capable microplate reader

-

-

Procedure:

-

Compound Preparation: Prepare a serial dilution of Ibrutinib in 100% DMSO.

-

Reaction Mixture Preparation: In a 384-well plate, add the BTK enzyme, GFP-substrate, and the diluted Ibrutinib at various concentrations.

-

Reaction Initiation: Start the kinase reaction by adding a solution of ATP. Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

-

Detection: Stop the reaction and detect phosphorylation by adding the Eu-anti-phospho-tyrosine antibody.

-

Measurement: Read the plate on a TR-FRET microplate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot the ratio against the logarithm of the Ibrutinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

-

A sandwich ELISA can be used to quantify the levels of phosphorylated BTK in cell lysates, providing a direct measure of Ibrutinib's activity in a cellular context.

-

Principle: This assay utilizes a capture antibody specific for total BTK coated on a microplate well and a detection antibody that specifically recognizes BTK phosphorylated at a key activation site (e.g., Tyr223). The amount of captured phospho-BTK is then quantified using a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

-

Materials:

-

PathScan® Phospho-Btk (Tyr223) Sandwich ELISA kit (or similar)

-

B-cell line (e.g., Ramos)

-

Cell lysis buffer

-

Ibrutinib

-

Microplate reader

-

-

Procedure:

-

Cell Culture and Treatment: Culture Ramos cells to the desired density and treat with various concentrations of Ibrutinib for a specified time (e.g., 2 hours).

-

Cell Lysis: Harvest the cells and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

ELISA Protocol:

-

Add cell lysates to the BTK capture antibody-coated wells and incubate.

-

Wash the wells to remove unbound proteins.

-

Add the phospho-BTK (Tyr223) detection antibody and incubate.

-

Wash the wells.

-

Add the HRP-conjugated secondary antibody and incubate.

-

Wash the wells.

-

Add the TMB substrate and incubate to develop color.

-

Stop the reaction with a stop solution.

-

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Normalize the phospho-BTK signal to the total protein concentration of the lysate. Plot the normalized signal against the Ibrutinib concentration to determine the cellular EC50.[12][13]

-

Flow cytometry allows for the high-throughput analysis of BTK phosphorylation at the single-cell level.

-

Principle: Cells are fixed to preserve their phosphorylation status and then permeabilized to allow an intracellular antibody specific for phosphorylated BTK to enter the cell. The cells are then analyzed on a flow cytometer to quantify the fluorescence intensity, which is proportional to the amount of phospho-BTK.

-

Materials:

-

B-cell line or primary cells

-

Ibrutinib

-

Fixation buffer (e.g., 1.5% formaldehyde)

-

Permeabilization buffer (e.g., ice-cold methanol or a saponin-based buffer)

-

Fluorochrome-conjugated anti-phospho-BTK antibody

-

Flow cytometer

-

-

Procedure:

-

Cell Stimulation and Inhibition: Stimulate B-cells to induce BTK phosphorylation (e.g., with anti-IgM) in the presence of varying concentrations of Ibrutinib.

-

Fixation: Fix the cells with formaldehyde to cross-link proteins and preserve the phospho-epitopes.

-

Permeabilization: Permeabilize the cells with methanol or a detergent-based buffer to allow antibody access to intracellular targets.

-

Staining: Stain the cells with the fluorochrome-conjugated anti-phospho-BTK antibody.

-

Analysis: Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of the phospho-BTK signal.

-

Data Analysis: Plot the MFI against the Ibrutinib concentration to assess the dose-dependent inhibition of BTK phosphorylation.[14][15]

-

Section 3: The Broader Context of Ibrutinib-BTK Interaction

The interaction between Ibrutinib and BTK does not occur in isolation. It is a key intervention in a complex signaling network that governs B-cell fate. Understanding this broader context is crucial for appreciating the full therapeutic implications of Ibrutinib.

The B-Cell Receptor (BCR) Signaling Pathway

BTK is a central node in the BCR signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of downstream signaling pathways that promote B-cell survival, proliferation, and differentiation.

Caption: The central role of BTK in the B-Cell Receptor signaling pathway and its inhibition by Ibrutinib.

Mechanisms of Resistance

Despite the profound efficacy of Ibrutinib, acquired resistance can emerge. The most common mechanism of resistance is a mutation in BTK at the Cys-481 binding site, most frequently a substitution to serine (C481S). This mutation disrupts the covalent bond formation between Ibrutinib and BTK, rendering the inhibition reversible and less potent. Gain-of-function mutations in the downstream signaling molecule PLCγ2 have also been identified as a mechanism of resistance, allowing for BCR pathway activation independent of BTK.

Section 4: Clinical Significance and Future Directions

The development of Ibrutinib represents a paradigm shift in the treatment of B-cell malignancies, moving away from traditional chemotherapy towards targeted oral therapies.[16] Ibrutinib has received FDA approval for the treatment of chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), Waldenström's macroglobulinemia, and chronic graft-versus-host disease.[5]

The success of Ibrutinib has spurred the development of second-generation BTK inhibitors with improved selectivity and potentially fewer off-target effects. The ongoing research in this field continues to refine our understanding of BTK signaling and provides new opportunities for therapeutic intervention in a range of diseases.

References

-

Aalipour, A. & Advani, R. H. Ibrutinib and novel BTK inhibitors in clinical development. Journal of Hematology & Oncology6 , 59 (2013). Available at: [Link]

-

Akinleye, A., Chen, Y., Mukhi, N. & Song, Y. Ibrutinib and novel BTK inhibitors in clinical development. Journal of Hematology & Oncology6 , 59 (2013). Available at: [Link]

-

Cripe, L. D. et al. Ibrutinib significantly inhibited Bruton's tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model. Oncotarget9 , 28111–28124 (2018). Available at: [Link]

-

Davoudi, Z. et al. Ibrutinib and novel BTK inhibitors in clinical development. Journal of Hematology & Oncology6 , 59 (2013). Available at: [Link]

-

de Rooij, M. F. M. et al. Evaluation of Bruton's Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL). Cancer Chemotherapy and Pharmacology95 , 38 (2025). Available at: [Link]

-

Kapoor, P., Gambhir, S. & Singh, S. Ibrutinib: A comprehensive review of a promising drug. Clinical Cancer Investigation Journal5 , 204 (2016). Available at: [Link]

-

Patsnap Synapse. What is the approval history and clinical development pathway of Imbruvica? (2025). Available at: [Link]

-

de Rooij, M. F. M. et al. Evaluation of Bruton’s Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL). Cancer Chemotherapy and Pharmacology95 , 38 (2025). Available at: [Link]

-

Lee, C. S. et al. Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. ACS Medicinal Chemistry Letters14 , 456–463 (2023). Available at: [Link]

-

Schouten, P. Notes on the preclinical development of Imbruvica (Ibrutinib). (2023). Available at: [Link]

-

Al-Jindan, F. Y. et al. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules28 , 8498 (2023). Available at: [Link]

-

Wikipedia. Ibrutinib. Wikipedia (2024). Available at: [Link]

-

Lee, C. S. & Byrd, J. C. Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Future Oncology11 , 1445–1457 (2015). Available at: [Link]

-

Yu, L. et al. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement. SLAS DISCOVERY: Advancing Life Sciences R & D23 , 1017–1026 (2018). Available at: [Link]

-

Ge, Y. et al. Functional proteoform group deconvolution reveals a broader spectrum of ibrutinib off-targets. Communications Biology7 , 1–16 (2024). Available at: [Link]

-

BIOKÉ. PathScan® Phospho-Btk (Tyr223) Sandwich ELISA kit. Available at: [Link]

-

ResearchGate. Inhibition of BTK by tirabrutinib. The TR-FRET assay was used to detect... Available at: [Link]

-

BioLegend. Intracellular Phospho Staining For Flow Cytometry. YouTube (2018). Available at: [Link]

-

Byrd, J. C. et al. Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Future Oncology11 , 1445–1457 (2015). Available at: [Link]

-

Brown, J. R. Ibrutinib (PCI-32765), the first BTK (Bruton's tyrosine kinase) inhibitor in clinical trials. Current Hematologic Malignancy Reports8 , 1–6 (2013). Available at: [Link]

-

Robers, M. B. et al. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. SLAS DISCOVERY: Advancing Life Sciences R & D25 , 176–186 (2020). Available at: [Link]

-

Krutzik, P. O. & Nolan, G. P. Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events. Cytometry Part A55 , 61–70 (2003). Available at: [Link]

-

Miller, R. M. et al. Screening and Characterization of Allosteric Small Molecules Targeting Bruton's Tyrosine Kinase. Biochemistry62 , 1695–1706 (2023). Available at: [Link]

-

ResearchGate. Kinome profiling of acalabrutinib, ibrutinib, and zanubrutinib at a single dose of 1 mM (KINOMEscan). Available at: [Link]

-

Vasta, J. D. et al. Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io (2020). Available at: [Link]

-

Salem, G. & Kamal, K. Ibrutinib's off-target mechanism: cause for dose optimization. Cancer Biology & Therapy22 , 595–598 (2021). Available at: [Link]

-

Byrd, J. C. et al. Targeting BTK with ibrutinib in relapsed chronic lymphocytic leukemia. The New England Journal of Medicine369 , 32–42 (2013). Available at: [Link]

-

Vasta, J. D. et al. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. SLAS DISCOVERY: Advancing Life Sciences R & D25 , 176–186 (2020). Available at: [Link]

-

Robers, M. B. et al. Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays. Journal of Biological Chemistry298 , 101897 (2022). Available at: [Link]

-

Blevins, A. et al. Kinobead Profiling Reveals Reprogramming of BCR Signaling in Response to Therapy within Primary CLL Cells. Cancer Research79 , 4636–4648 (2019). Available at: [Link]

-

ResearchGate. Abstract C94: A novel binding assay to identify inhibitors that bind to inactive forms of Bruton's tyrosine kinase based on fluorescence resonance energy transfer. Available at: [Link]

-

Bye, A. P. et al. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI. Haematologica102 , 1603–1611 (2017). Available at: [Link]

Sources

- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ibrutinib (PCI-32765), the first BTK (Bruton's tyrosine kinase) inhibitor in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ccij-online.org [ccij-online.org]

- 4. Ibrutinib and novel BTK inhibitors in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ibrutinib - Wikipedia [en.wikipedia.org]

- 6. Evaluation of Bruton’s Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications [mdpi.com]

- 8. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinobead Profiling Reveals Reprogramming of BCR Signaling in Response to Therapy within Primary CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. PathScan® Phospho-Btk (Tyr223) Sandwich ELISA kit | Cell Signaling Technology [cellsignal.com]

- 13. PathScan® Phospho-Btk (Tyr223) Sandwich ELISA kit (#23843) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]

- 14. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]

- 15. Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is the approval history and clinical development pathway of Imbruvica? [synapse.patsnap.com]

A Foreword from the Senior Application Scientist

An In-Depth Technical Guide to the Solubility and Stability of Remdesivir

In the landscape of antiviral therapeutics, few molecules have garnered as much attention as Remdesivir (GS-5734). Its journey from a potential treatment for Hepatitis C and Ebola to its prominent role in the COVID-19 pandemic has placed its physicochemical properties under intense scrutiny.[1][2] As drug development professionals, we understand that a compound's therapeutic efficacy is intrinsically linked to its solubility and stability. These are not mere physical measurements; they are the foundational pillars upon which formulation design, pharmacokinetic behavior, and ultimately, clinical success are built.

This guide is structured to provide a comprehensive, field-proven perspective on Remdesivir. We will move beyond a simple recitation of data points to explore the causal relationships between its molecular structure, its behavior in solution, and its degradation pathways. Our objective is to equip researchers and scientists with the technical insights and practical methodologies required to handle, formulate, and analyze this critical antiviral agent effectively. We will delve into its prodrug nature, the challenges this presents, and the elegant formulation strategies employed to overcome them, ensuring that every protocol and piece of data is presented within a self-validating framework of scientific integrity.

Core Physicochemical Characteristics

Understanding the fundamental properties of Remdesivir is the first step in predicting and controlling its behavior. Remdesivir is a single diastereomer monophosphoramidate prodrug of an adenosine analog.[3] This complex structure is designed to facilitate intracellular delivery of the active nucleoside analog, but it also dictates its solubility and stability profile.[1]

Physically, Remdesivir is a non-hygroscopic crystalline solid, appearing in colors ranging from white and off-white to yellow.[4][5] The molecule has six chiral centers, but it is manufactured as a single stereoisomer.[6] It is known to exhibit polymorphism, with different forms (e.g., RDV-I, RDV-II) possessing distinct physicochemical properties. Form RDV-II is considered the more thermodynamically stable polymorph.[4][7]

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₅N₆O₈P | [1][8] |

| Molecular Weight | 602.58 g/mol | [1][8] |

| pKa | 10.23 (strongest acidic) / 0.65 (strongest basic) | [4][7] |

| LogP (o/w) | 2.01 | [4] |

| Physical Form | White to off-white or yellow crystalline powder | [4][5][9] |

The LogP value of ~2.0 indicates a moderate lipophilicity, which is a deliberate design feature to enhance cell permeability.[7] However, this same characteristic contributes to its very low aqueous solubility.

Solubility Profile: A Tale of Two Natures

The solubility of Remdesivir is a critical factor for both in vitro experimentation and clinical formulation. Its behavior is dictated by its molecular structure and the nature of the solvent system.

Aqueous Solubility

Remdesivir is practically insoluble in water under neutral pH conditions.[4][5][8] Its aqueous solubility is highly pH-dependent, a direct consequence of its ionizable groups. Solubility increases as the pH drops; it is considered very slightly soluble in water only when the pH is adjusted to 2 with hydrochloric acid.[4] This limited aqueous solubility presents a significant challenge for developing an intravenous formulation.

To overcome this, the commercially available formulation, Veklury®, utilizes sulfobutylether-β-cyclodextrin (SBECD) as a solubilizing agent.[9] This excipient encapsulates the lipophilic Remdesivir molecule, forming an inclusion complex that dramatically enhances its aqueous solubility, making intravenous administration feasible.[9][10]

Organic Solvent Solubility

In a laboratory setting, organic solvents are essential for preparing stock solutions for in vitro assays. Remdesivir exhibits good solubility in several common organic solvents.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) |

| DMSO | 100 mg/mL | 165.95 mM |

| Ethanol | 16 - 25 mg/mL | 26.55 - 41.48 mM |

| Methanol | Completely Soluble | Not specified |

Data compiled from multiple sources.[4][8][11]

Expert Insight: When preparing stock solutions in DMSO for cell-based assays, it is crucial to be mindful of the final DMSO concentration in the culture medium, as high concentrations can be cytotoxic. Serial dilution strategies should be planned accordingly. The high solubility in DMSO makes it the solvent of choice for creating concentrated primary stocks.

The Prodrug Paradox: Stability and Metabolic Activation

Remdesivir is a prodrug, meaning it is administered in an inactive form and must be metabolized intracellularly to its active triphosphate form (GS-443902) to exert its antiviral effect.[3][6][12] This elegant bioactivation strategy, however, introduces inherent stability challenges. The very chemical bonds designed to be cleaved by intracellular enzymes can also be susceptible to chemical hydrolysis in solution.

Intracellular Activation Pathway

The journey from prodrug to active agent is a multi-step process. Understanding this is key to interpreting both efficacy and stability data.

-

Esterase Cleavage: Upon entering the cell, esterases (like Cathepsin A and Carboxylesterase 1) hydrolyze the carboxyl ester, forming the intermediate alanine metabolite, GS-704277.[6][13]

-

Phosphoramidase Cleavage: The phosphoramidate bond is then cleaved by phosphoramidases (e.g., HINT1), releasing the nucleoside monophosphate (RVn-monophosphate).[13][14]

-

Phosphorylation: Cellular kinases subsequently phosphorylate the monophosphate to the diphosphate and finally to the active nucleoside triphosphate (RVn-triphosphate or GS-443902).[3][13] This active form is the molecule that gets incorporated into the viral RNA by the RNA-dependent RNA polymerase (RdRp), causing chain termination and halting viral replication.[3][12]

Caption: Intracellular metabolic activation pathway of Remdesivir.

Chemical Stability and Degradation

Forced degradation studies are essential to identify the intrinsic stability of a drug and to develop stability-indicating analytical methods. Remdesivir is susceptible to degradation under hydrolytic and oxidative conditions, while it shows relative stability to thermal and photolytic stress.[15][16][17]

-

Alkaline Hydrolysis: Remdesivir is highly susceptible to degradation under basic conditions.[4][15] The ester and phosphoramidate linkages are prone to rapid hydrolysis, leading to significant deterioration.[18][19]

-

Acidic Hydrolysis: The drug also degrades under acidic conditions, though generally to a lesser extent than in alkaline media. Degradation pathways involve cleavage of the ether linkage and other hydrolytic reactions.[15][16][20]

-

Oxidative Degradation: Remdesivir is susceptible to oxidative stress, with several degradation products identified after exposure to agents like hydrogen peroxide.[15][16][21]

-

Thermal and Photolytic Stability: The drug is considered relatively stable under dry heat and photolytic conditions, with minimal degradation observed.[16][17]

The instability in plasma is a known challenge; the same esterases that activate the drug intracellularly can also prematurely hydrolyze it in the bloodstream, leading to the formation of the parent nucleoside GS-441524.[13][22] This underscores the importance of the intravenous formulation, which ensures rapid delivery to target cells.

Caption: Simplified overview of Remdesivir degradation stress conditions.

Formulation and In-Use Stability

The approved product, Veklury®, is supplied as a lyophilized powder or a concentrated solution.[9][23] Strict protocols for reconstitution, dilution, and storage are required to ensure stability and patient safety.

-

Reconstitution (Lyophilized Powder): The powder must be reconstituted with Sterile Water for Injection.[9][24]

-

Dilution: The reconstituted solution or the concentrated solution must then be diluted in a 0.9% sodium chloride infusion bag.[9][24] No other diluents should be used as compatibility is not known.[9]

-

Storage of Diluted Solution: The prepared infusion solution is stable for 24 hours at room temperature (20–25 °C) or 48 hours under refrigeration (2–8 °C).[9][24][25]

These carefully defined parameters are a direct result of the compound's intrinsic stability profile and are critical for maintaining the drug's integrity until it reaches the patient. The FDA has explicitly warned about the complexities and risks of compounding Remdesivir due to its limited aqueous solubility and the critical role of pH and excipients in maintaining stability.[26]

Experimental Protocols for Analysis

To ensure the scientific integrity of research involving Remdesivir, robust analytical protocols are essential. The following provides step-by-step methodologies for core assessments.

Protocol: Forced Degradation Study

Objective: To evaluate the intrinsic stability of Remdesivir under various stress conditions as per ICH guidelines and identify potential degradation products.

Materials:

-

Remdesivir reference standard

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC-grade Methanol, Acetonitrile, and Water

-

Calibrated pH meter, water bath, photostability chamber, oven

-

Validated stability-indicating HPLC-UV/MS system

Workflow Diagram:

Caption: Experimental workflow for a forced degradation study of Remdesivir.

Step-by-Step Methodology:

-

Prepare Stock Solution: Accurately weigh and dissolve Remdesivir in methanol to prepare a 1 mg/mL stock solution.[18]

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Keep the solution at an elevated temperature (e.g., 40-60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).[21]

-

Alkaline Hydrolysis: Mix an aliquot with 0.01 N - 0.1 N NaOH. Due to high instability, this is typically performed at room temperature with shorter time points.[21][27]

-

Oxidative Degradation: Mix an aliquot with 3% H₂O₂ and keep at room temperature.[21][27]

-

Thermal Degradation: Store the solid drug powder in an oven at a controlled temperature (e.g., 80°C).

-

Photolytic Degradation: Expose a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

Sample Preparation: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all stressed samples and an unstressed control sample to a suitable concentration (e.g., 20 µg/mL) with the mobile phase.[15]

-

Analysis: Inject the samples into a validated stability-indicating HPLC system. A reverse-phase C18 column is commonly used with a mobile phase of acetonitrile and acidified water.[15][18][19]

-

Data Evaluation: Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent Remdesivir peak. Use a photodiode array (PDA) detector to check for peak purity. Use a mass spectrometer (LC-MS/MS) to identify the mass-to-charge ratio (m/z) of the degradants to help elucidate their structures.[15][16]

Conclusion: A Synthesis of Design and Challenge

Remdesivir represents a masterful piece of medicinal chemistry, a prodrug precisely engineered to deliver its active payload into target cells. This design, however, presents inherent challenges in terms of solubility and stability that must be respected and managed. Its poor aqueous solubility has been overcome through formulation with SBECD, while its susceptibility to hydrolysis necessitates strict controls during manufacturing, storage, and clinical administration.

For the researcher, a thorough understanding of these properties is not optional—it is fundamental to generating reliable in vitro data and developing future therapeutic strategies. The methodologies and data presented in this guide serve as a comprehensive resource for navigating the complexities of Remdesivir, ensuring that its full therapeutic potential can be investigated with scientific rigor and technical precision.

References

-

Remdesivir - PMC - PubMed Central - NIH. (2023-02-09). National Center for Biotechnology Information. [Link]

-

Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19. (2020). ACS Central Science. [Link]

-

Remdesivir for Injection (100 mg) Lyophilized Powder. Gilead Sciences, Inc. [Link]

-

Remdesivir: Mechanism of Metabolic Conversion from Prodrug to Drug. (2022). Bentham Science. [Link]

-

What is the mechanism of Remdesivir? (2024-07-17). Patsnap Synapse. [Link]

-

FAQ: Remdesivir Formulation and Adverse Events. Duke University Health System. [Link]

-

Rethinking Remdesivir: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs. (2021-09-17). American Society for Microbiology. [Link]

-

Can changing the prodrug moiety in remdesivir be a life-saving strategy in COVID-19 infection? (2023-04-04). National Center for Biotechnology Information. [Link]

-

Remdesivir. Wikipedia. [Link]

-

Proposed degradation pathway of degradant products of remdesivir under acidic (H1-H3) and basic (N1-N5) conditions. ResearchGate. [Link]

-

Simple stability-indicating HPLC method for remdesivir. (2021-08-26). Wiley Analytical Science. [Link]

-

Green Stability Indicating Organic Solvent-Free HPLC Determination of Remdesivir in Substances and Pharmaceutical Dosage Forms. (2021-12-12). MDPI. [Link]

-

Novel stability-indicating RP-HPLC method for remdesivir with LC–MS/MS identification of degradation products. (2021). ResearchGate. [Link]

-

A Review on Remdesivir by Pharmaceutical Analytical Methods [HPLC]. (2024-11-29). Journal of Pharmaceutical Research International. [Link]

-

A REVIEW ON THE PHARMACEUTICAL ANALYTICAL PROFILE OF AN ANTIVIRAL DRUG: REMDESIVIR. (2022). Journal of Pharmaceutical Negative Results. [Link]

-

Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry. (2021). New Journal of Chemistry. [Link]

-

VEKLURY® (remdesivir) Dosing and Administration | HCP. Gilead Sciences, Inc. [Link]

-

Remdesivir | Johns Hopkins ABX Guide. (2025-09-13). Johns Hopkins Medicine. [Link]

-

Analytical Method Development and Validation of Remdesivir in Bulk and Pharmaceutical Dosage Forms Using Reverse-Phase-High Performance Liquid Chromatography. (2021). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry | Request PDF. ResearchGate. [Link]

-

Remdesivir. PubChem. [Link]

-

Stress Degradation Study Of Remdesivir Using RP-HPLC. (2024). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

ADME and Pharmacokinetic Properties of Remdesivir: Its Drug Interaction Potential. (2021-07-08). MDPI. [Link]

-

FDA alerts health care professionals and compounders of potential risks associated with the compounding of remdesivir drug products. (2021-02-04). U.S. Food and Drug Administration. [Link]

-

Favipiravir, remdesivir, and lopinavir: metabolites, degradation products and their analytical methods. (2024). Taylor & Francis Online. [Link]

-

Suggested degradation pathway of Remdesivir. ResearchGate. [Link]

-

Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19. (2020). ACS Central Science. [Link]

-

Accelerated stability study of the ester prodrug remdesivir: Recently FDA-approved Covid-19 antiviral using reversed-phase-HPLC with fluorimetric and diode array detection. (2021). PubMed. [Link]

-

Development of Remdesivir as a Dry Powder for Inhalation by Thin Film Freezing. (2020-09-22). bioRxiv. [Link]

-

REMDESIVIR Draft proposal for inclusion for The International Pharmacopoeia. (2021). World Health Organization (WHO). [Link]

-

VEKLURY® (remdesivir) for injection, for intravenous use. (2020). U.S. Food and Drug Administration. [Link]

-

US FDA targets remdesivir with product-specific guidance. (2022-02-18). BioWorld. [Link]

-

Improving the solubility of remdesivir–cyclodextrin encapsulations in water-saturated 1-octanol solution: A molecular dynamics simulation study. (2024). ResearchGate. [Link]

-

Development, validation and forced degradation studies of green liquid chromatographic method for determination of remdesivir in. (2022). Pakistan Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. Remdesivir - Wikipedia [en.wikipedia.org]

- 2. Remdesivir | C27H35N6O8P | CID 121304016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.who.int [cdn.who.int]

- 6. mdpi.com [mdpi.com]

- 7. pnrjournal.com [pnrjournal.com]

- 8. selleckchem.com [selleckchem.com]

- 9. calhospital.org [calhospital.org]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. What is the mechanism of Remdesivir? [synapse.patsnap.com]

- 13. Can changing the prodrug moiety in remdesivir be a life-saving strategy in COVID-19 infection? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Remdesivir: Mechanism of Metabolic Conversion from Prodrug to Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 19. Accelerated stability study of the ester prodrug remdesivir: Recently FDA-approved Covid-19 antiviral using reversed-phase-HPLC with fluorimetric and diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. rjpbcs.com [rjpbcs.com]

- 22. Rethinking Remdesivir: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. dason.medicine.duke.edu [dason.medicine.duke.edu]

- 24. VEKLURY® (remdesivir) Dosing and Administration | HCP [vekluryhcp.com]

- 25. accessdata.fda.gov [accessdata.fda.gov]

- 26. FDA alerts health care professionals and compounders of potential risks associated with the compounding of remdesivir drug products | FDA [fda.gov]

- 27. pjps.pk [pjps.pk]

Imatinib for the Oncology Researcher: A Technical Guide to a Paradigm-Shifting Kinase Inhibitor

This guide provides an in-depth technical overview of Imatinib, a foundational molecule in targeted cancer therapy. It is designed for researchers, scientists, and drug development professionals in the field of oncology, offering a blend of core mechanistic principles and practical, field-proven experimental insights.

Introduction: The Dawn of Targeted Therapy

Imatinib, marketed under the trade names Gleevec® or Glivec®, represents a landmark achievement in the history of oncology, heralding the era of rationally designed, targeted cancer drugs.[1][2][3] Its development was a direct result of a deep molecular understanding of Chronic Myeloid Leukemia (CML), a disease defined by a specific genetic aberration known as the Philadelphia chromosome.[1][2] This chromosomal translocation creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase that drives the uncontrolled proliferation of white blood cells.[1][4][5] Imatinib was engineered to specifically inhibit this aberrant kinase, effectively transforming a fatal leukemia into a manageable chronic condition for many patients and establishing a blueprint for modern precision medicine.[1][3][6]

Beyond CML, the inhibitory action of Imatinib extends to other tyrosine kinases, notably c-KIT and the platelet-derived growth factor receptor (PDGFR).[3][7][8] This multi-targeted activity has made it a cornerstone treatment for Gastrointestinal Stromal Tumors (GIST), which are often driven by activating mutations in c-KIT or PDGFRA.[3][9][10][11]

This guide will delve into the core mechanisms of Imatinib action, explore the molecular basis of both sensitivity and resistance, and provide detailed protocols for its in vitro evaluation.

Core Mechanism of Action: Competitive Inhibition of Oncogenic Kinases

Imatinib functions as a potent and selective small-molecule inhibitor of a specific subset of protein tyrosine kinases.[8][12] Its primary therapeutic effect is achieved by targeting the ATP-binding site of these kinases.[1][5][13][14][15][16][17]

In oncogenically activated kinases like BCR-ABL and mutant c-KIT, the enzyme is "stuck" in an active conformation, continuously transferring phosphate groups from ATP to tyrosine residues on various downstream substrate proteins.[1][5][13][14] This unchecked signaling cascade drives relentless cell proliferation and survival.[1][18] Imatinib binds to the kinase domain, stabilizing an inactive, non-ATP-binding conformation.[13][14][19] This competitive inhibition prevents ATP from accessing its binding pocket, thereby blocking the phosphorylation of substrates and effectively "switching off" the oncogenic signaling.[4][5][10][15][16]

The BCR-ABL Signaling Network in CML

In CML, the constitutively active BCR-ABL kinase triggers a complex network of downstream signaling pathways essential for the leukemic phenotype.[20][21] Imatinib's inhibition of BCR-ABL leads to the shutdown of these critical pathways:

-

RAS/RAF/MEK/ERK Pathway: BCR-ABL activation of the GRB2/SOS complex stimulates RAS, leading to the activation of the MAPK cascade (RAF/MEK/ERK), which promotes cell proliferation.[13][14][21][22]

-

PI3K/AKT/mTOR Pathway: BCR-ABL can activate the PI3K/AKT pathway through multiple adaptors like GAB2 and CRKL.[13][14][21][22] This pathway is crucial for cell survival by inhibiting apoptosis through downstream effectors like BAD and regulating protein synthesis via mTOR.[21][22]

-

STAT5 Pathway: BCR-ABL directly phosphorylates and activates STAT5, a transcription factor that promotes the expression of anti-apoptotic genes, further contributing to cell survival.[21]

Figure 1: Simplified BCR-ABL signaling pathways inhibited by Imatinib.

The c-KIT Signaling Network in GIST

In GIST, gain-of-function mutations in the c-KIT gene lead to ligand-independent dimerization and constitutive activation of the KIT receptor tyrosine kinase.[23][24] This triggers downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/MAPK pathways, which are analogous to those activated by BCR-ABL and are crucial for GIST cell proliferation and survival.[10][25] Imatinib effectively inhibits this aberrant c-KIT activity, providing a powerful therapeutic intervention.[10][23][24]

Quantitative Efficacy Data

The potency of Imatinib is quantified by its half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit 50% of the target kinase activity or cell growth. These values are critical for comparing the efficacy of Imatinib against different targets and in various cellular contexts.

| Target / Cell Line | Description | Typical IC50 Range (nM) | References |

| Kinase Assays | |||

| v-Abl | Viral Abelson Tyrosine Kinase | 25 - 38 | [15],[26] |

| c-Abl | Cellular Abelson Tyrosine Kinase | 600 | [26] |

| BCR-ABL | Fusion Tyrosine Kinase (CML) | 25 - 250 | [15],[26] |

| c-KIT | Stem Cell Factor Receptor | 100 - 140 | [12],[15] |

| PDGFR | Platelet-Derived Growth Factor Receptor | 100 | [12],[15] |

| Cell-Based Assays | |||

| K562 | BCR-ABL positive CML cell line | 290 - 400 | [27] |

| MO7p210 | BCR-ABL positive myeloid cell line | 200 - 500 | [27] |

| GIST-T1 | GIST cell line with c-KIT exon 11 mutation | ~10 | [28] |

Note: IC50 values can vary depending on the specific assay conditions, cell line passage number, and laboratory techniques.

Mechanisms of Resistance: A Clinical Challenge

Despite the remarkable success of Imatinib, a subset of patients will develop resistance over time.[1][29] Understanding these resistance mechanisms is crucial for developing next-generation inhibitors and alternative therapeutic strategies.

Resistance mechanisms are broadly categorized as:

-

BCR-ABL Dependent:

-

Point Mutations: The most common mechanism involves the acquisition of point mutations within the ABL kinase domain that impair Imatinib binding.[19][29][30] The T315I "gatekeeper" mutation is notoriously resistant to first and second-generation TKIs.[30]

-

Gene Amplification: Increased dosage of the BCR-ABL gene leads to overexpression of the target protein, overwhelming the standard dose of Imatinib.[5][29][30][31]

-

-

BCR-ABL Independent:

-

Drug Efflux: Overexpression of multidrug resistance transporters, such as P-glycoprotein (MDR1), can actively pump Imatinib out of the cancer cell.[29][30][31]

-

Activation of Alternative Pathways: Cancer cells can bypass the BCR-ABL blockade by upregulating other survival pathways, such as those driven by Src family kinases.[29][31]

-

Pharmacokinetic Factors: Poor patient compliance, drug-drug interactions, and decreased bioavailability can lead to suboptimal plasma concentrations of Imatinib.[29][30][32]

-

Essential Experimental Protocols

Evaluating the efficacy of Imatinib or novel kinase inhibitors in a preclinical setting relies on robust and reproducible in vitro assays. Here, we provide detailed, self-validating protocols for two fundamental experiments.

Experimental Workflow Overview

The logical flow for testing a compound like Imatinib begins with assessing its impact on cell viability and proliferation. Positive results are then followed by mechanistic studies, such as Western blotting, to confirm that the observed phenotype is due to the inhibition of the intended target.

Figure 2: Standard experimental workflow for in vitro evaluation of Imatinib.

Protocol 1: Cell Viability/Cytotoxicity Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[33][34] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.

Causality: This assay is chosen as a primary screen because it provides a quantitative measure of the compound's overall effect on the cancer cell population. A dose-dependent decrease in viability suggests anti-cancer activity.

Materials:

-

BCR-ABL positive cell line (e.g., K562)

-

Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Imatinib stock solution (dissolved in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[35]

-

Solubilization buffer (e.g., DMSO or acidic isopropanol)

-

Multichannel pipette

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest log-phase K562 cells and perform a cell count.

-

Dilute the cells to a final concentration of 5 x 104 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Include wells for "no cell" controls (media only).

-

Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to acclimate.

-

-

Drug Treatment:

-

Prepare serial dilutions of Imatinib in culture medium from your stock solution. Typical final concentrations to test range from 0.1 µM to 100 µM.[33] Remember to include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration).

-

Carefully add 100 µL of the diluted Imatinib solutions (or vehicle control) to the appropriate wells. The final volume in each well will be 200 µL.

-

Incubate for 48-72 hours at 37°C, 5% CO2.

-

-

MTT Incubation:

-

Add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

-

-

Solubilization:

-

Carefully aspirate the medium without disturbing the formazan crystals. For suspension cells like K562, it is often better to centrifuge the plate first (e.g., 1500 rpm for 5 min) and then remove the supernatant.[33]

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently pipette up and down or place the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Read the absorbance at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if available.

-

Subtract the average absorbance of the "no cell" control wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).

-

Plot the percentage of viability against the log of the Imatinib concentration to determine the IC50 value using non-linear regression analysis.[33]

-

Protocol 2: Western Blotting for BCR-ABL Phosphorylation

This protocol is designed to directly measure the inhibition of BCR-ABL kinase activity within the cell by assessing its phosphorylation status and that of a key downstream substrate, STAT5.

Causality: This assay provides mechanistic validation. A decrease in the phosphorylation of BCR-ABL (autophosphorylation) and its substrates confirms that the drug is hitting its intended target and inhibiting its enzymatic activity, which is the direct cause of the observed cytotoxicity. Using a BSA-based blocking buffer is recommended for phospho-protein detection as milk-based blockers can contain phosphoproteins that increase background noise.

Materials:

-

K562 cells

-

Imatinib

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies:

-

Anti-phospho-Abl (Tyr245) - for p-BCR-ABL

-

Anti-Abl - for total BCR-ABL

-

Anti-phospho-STAT5 (Tyr694)

-

Anti-STAT5

-

Anti-GAPDH or β-Actin (as a loading control)

-

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Step-by-Step Methodology:

-

Sample Preparation:

-

Seed K562 cells in 6-well plates and grow to ~80% confluency.

-

Treat cells with varying concentrations of Imatinib (e.g., 0, 0.1, 0.5, 1, 5 µM) for a specified time (e.g., 2-6 hours).

-

Harvest the cells, wash with ice-cold PBS, and lyse with ice-cold lysis buffer containing phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Blocking and Antibody Incubation:

-

Washing and Secondary Antibody Incubation:

-

Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[37]

-

-

Detection and Analysis:

-

Wash the membrane again as in step 4.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

To confirm equal protein loading and to normalize the phospho-protein signal, the blot can be stripped and re-probed for the total protein (e.g., total Abl) and a loading control (e.g., GAPDH).

-

Quantify the band intensities using densitometry software. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates effective target inhibition.[37]

-

Conclusion and Future Directions

Imatinib fundamentally changed the landscape of oncology by validating the principle of targeted therapy. It demonstrated that a deep understanding of the molecular drivers of a specific cancer could lead to the development of highly effective and less toxic treatments. The ongoing challenges of Imatinib resistance continue to fuel research into next-generation inhibitors and combination therapies. The experimental protocols and mechanistic principles outlined in this guide provide a foundational framework for researchers contributing to this ever-evolving field, ensuring that the legacy of Imatinib continues to inspire innovation in the pursuit of precision medicine.

References

- Bhamidipati, P. K., et al. (2015).

- Cortes, J. E., et al. (2012).

- ResearchGate. (n.d.). Signaling pathways activated by BCR-ABL.

- ResearchGate. (n.d.). Imatinib resistance mechanisms.

- Benchchem. (n.d.).

- O'Hare, T., et al. (n.d.).

- YouTube. (2024). Pharmacology of Imatinib (Gleevec); Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. YouTube.

- Wikipedia. (n.d.).

- Dr.Oracle. (2025). What is the role of Imatinib (Gleevec) in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs)?. Dr.Oracle.

- ResearchGate. (n.d.). Mechanisms of imatinib resistance in CML.

- de Lemos, M. L., et al. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. NIH.

- Encyclopedia.pub. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. Encyclopedia.pub.

- Li, J., et al. (2025). The Mechanisms of Imatinib Resistance in Gastrointestinal Stromal Tumours: Theoretical Basis and Therapeutic Aspect. PubMed Central.

- AACR Journals. (n.d.). Molecular Pathways: BCR-ABL. Clinical Cancer Research.

- Baccarani, M., et al. (n.d.). Imatinib in Chronic Myeloid Leukemia: an Overview. NIH.

- Capdeville, R., et al. (n.d.). The development of imatinib as a therapeutic agent for chronic myeloid leukemia. The development of imatinib as a therapeutic agent for chronic myeloid leukemia.

- Liu, Y., et al. (n.d.). Expression and mutation of c-kit gene in gastrointestinal stromal tumors. NIH.

- Ramaswamy, A. N., et al. (n.d.). Imatinib treatment for gastrointestinal stromal tumour (GIST). NIH.

- NIH. (n.d.).

- Ali, S., et al. (2007). Role of c-kit/SCF in cause and treatment of gastrointestinal stromal tumors (GIST). PubMed.

- ResearchGate. (n.d.). Signal transduction pathway of the BCR-ABL fusion gene and Imatinib.

- Cell Signaling Technology. (n.d.).

- Oncohema Key. (n.d.).

- OncLive. (2013).

- International Journal of Pharmaceutical Sciences and Research. (2013). TARGETING ONCOGENIC KINASE SIGNALING WITH SMALL MOLECULE KINASE INHIBITOR IMATINIB. International Journal of Pharmaceutical Sciences and Research.

- Benchchem. (n.d.).

- National Cancer Institute. (2018). How Gleevec Transformed Leukemia Treatment.

- NIH. (n.d.). Imatinib: A Breakthrough of Targeted Therapy in Cancer. PubMed Central.

- MDPI. (n.d.).

- MDPI. (n.d.).

- Benchchem. (n.d.). The Core of Bcr-Abl Inhibition by AEG-41174: A Technical Guide. Benchchem.

- PubMed. (n.d.).

- Mayo Clinic. (n.d.).

- Labcorp. (n.d.). 510870: Gastrointestinal Stromal Tumors (GISTs)

- ResearchGate. (n.d.). Mechanism of action of imatinib.

- NIH. (n.d.).

- Abcam. (n.d.).

- ResearchGate. (n.d.). Phosphorylation of BAD in BCR/ABL-expressing cells.

- Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies.

- NIH. (2010). In vitro effects of imatinib mesylate on radiosensitivity and chemosensitivity of breast cancer cells. PubMed Central.